Product packaging for Cinnoline, 4-nitro-, 1-oxide(Cat. No.:CAS No. 13657-99-3)

Cinnoline, 4-nitro-, 1-oxide

Cat. No.: B14709697
CAS No.: 13657-99-3
M. Wt: 191.14 g/mol
InChI Key: HEOBQABYEWTBLN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic N-Oxide Chemistry

Heterocyclic N-oxides represent a significant and emerging class of compounds that have been the focus of intensive investigation for decades. nih.govpageplace.de Historically, they were often regarded simply as byproducts of the hepatic metabolism of N-heterocyclic therapeutic agents. nih.gov However, since the 1950s, research has increasingly revealed their potential, and the N-oxide motif has been successfully integrated into numerous drug development projects. nih.govnih.gov

These compounds are now recognized for a wide array of potent biological activities, including anticancer, antibacterial, antihypertensive, and anti-inflammatory properties. nih.govnih.govresearchgate.net The introduction of an N-oxide group to a heterocyclic molecule can significantly alter its physicochemical and pharmacological properties, sometimes leading to new and beneficial therapeutic outcomes. nih.gov The N-oxide functionality can act as a bioisosteric replacement for a carbonyl group, as the high electron density of the oxygen atom makes it a strong hydrogen bond acceptor. nih.gov This ability to form critical hydrogen bonds with amino acids can lead to the modulation of enzyme functions. researchgate.net

Structural Features and Electronic Configuration of Cinnoline (B1195905), 4-nitro-, 1-oxide

The chemical structure of Cinnoline, 4-nitro-, 1-oxide is based on the cinnoline ring system, a bicyclic aromatic framework with the chemical formula C₈H₆N₂. ontosight.aiwikipedia.org In this specific derivative, a nitro group is attached at the 4-position of the ring, and an oxygen atom is coordinated to one of the nitrogen atoms to form an N-oxide. ontosight.ai The resulting molecular formula for this compound is C₈H₅N₃O₃. nih.gov

The presence of both the electron-withdrawing nitro group and the N-oxide functionality significantly influences the electronic properties of the molecule. ontosight.aiontosight.ai The N-oxide group, in particular, modifies the electron distribution within the aromatic system, which can affect the compound's reactivity in chemical reactions such as nucleophilic substitutions. ontosight.ai

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₅N₃O₃ nih.gov
PubChem CID100397 nih.gov

Historical Development of Cinnoline and Cinnoline N-Oxide Synthetic Research

Research into heterocyclic N-oxides has a history that dates back to the mid-20th century. nih.gov The synthesis of the parent cinnoline ring system, however, is even older. The first synthesis of a cinnoline derivative was achieved through the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water, a reaction now known as the Richter cinnoline synthesis. wikipedia.org Over the years, other methods for synthesizing the cinnoline nucleus have been developed, including the Widman–Stoermer and Borsche–Herbert cyclizations. researchgate.net

The investigation of heterocyclic N-oxides as a distinct class of compounds with unique properties began in earnest around the 1950s. nih.gov The synthesis of this compound itself typically involves the nitration of a cinnoline precursor, followed by oxidation to generate the N-oxide. ontosight.ai This synthetic approach allows for the targeted creation of derivatives with specific functionalities designed for various chemical applications. ontosight.ai While extensive research has been conducted on cinnoline derivatives and N-oxides, the first discovery of a naturally occurring compound containing a cinnoline ring system did not happen until 2011. nih.gov

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O3 B14709697 Cinnoline, 4-nitro-, 1-oxide CAS No. 13657-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13657-99-3

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

4-nitro-1-oxidocinnolin-1-ium

InChI

InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H

InChI Key

HEOBQABYEWTBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Cinnoline, 4 Nitro , 1 Oxide

Electrophilic Aromatic Substitution Reactions

Influence of Nitro and N-Oxide Groups on Ring Reactivity

The reactivity of the cinnoline (B1195905) ring toward electrophilic aromatic substitution is heavily dictated by the electronic effects of the nitro and N-oxide groups. The nitro group is a strong deactivating group due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. quora.comrsc.org This deactivation is a result of both inductive and resonance effects. libretexts.org

Conversely, the N-oxide group can act as either an activating or deactivating group depending on the reaction conditions and the position of substitution. The N-oxide group possesses a dipole moment and can donate electrons to the ring through resonance, which would typically activate the ring towards electrophilic attack. nih.gov However, under acidic conditions often employed in electrophilic substitutions, the oxygen of the N-oxide can be protonated. This protonated form is strongly deactivating.

The interplay of these two powerful substituents results in a highly deactivated ring system. The nitro group at position 4 strongly deactivates the entire molecule, while the N-oxide at position 1 further modulates the electron density. In electrophilic nitration, for instance, the deactivating effect of these groups can make the reaction sluggish, often requiring harsh conditions.

Mechanistic Insights into Nitration Reactions and Product Distribution

The nitration of cinnoline N-oxides provides a clear example of how substituents and reaction conditions govern the outcome of electrophilic aromatic substitution. The active electrophile in aromatic nitration is typically the nitronium ion (NO₂⁺), generated from nitric acid in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com

For cinnoline 2-oxide, studies have shown that the position of nitration is highly dependent on the acidity of the medium. rsc.org At lower acidities, nitration tends to occur at the 6-position, suggesting the reaction proceeds through the free base (the unprotonated N-oxide). rsc.org As the acidity increases, the N-oxide becomes protonated, forming the 1-hydroxycinnolinium cation. This protonated species directs nitration to the 5- and 8-positions. rsc.org The proportion of 5- and 8-nitro products increases with increasing acidity, indicating that the cation is the primary species undergoing nitration under these conditions. rsc.org

While specific studies on the nitration of Cinnoline, 4-nitro-, 1-oxide are not detailed in the provided results, the principles observed with analogous compounds like cinnoline 2-oxide and quinoline (B57606) 1-oxide can be extrapolated. The presence of the deactivating 4-nitro group would further disfavor electrophilic attack. Any subsequent nitration would likely require forcing conditions and the product distribution would be influenced by the protonation state of the N-oxide.

ReactantNitrating AgentConditionsMajor Product(s)Reference
Cinnoline 2-oxideH₂SO₄/HNO₃70.0–81.2% H₂SO₄, 80°C5-nitro-, 6-nitro-, and 8-nitrocinnoline (B1626358) 2-oxide rsc.org
Quinoline 1-oxideH₂SO₄/HNO₃Varying acidity and temperature4-nitro-, 5-nitro-, and 8-nitroquinoline (B147351) 1-oxide rsc.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing effects of the nitro group and the N-oxide create positions susceptible to attack by nucleophiles.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitro-Cinnolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the substitution of hydrogen atoms in electron-deficient aromatic rings. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a nitroaromatic compound with a nucleophile carrying a leaving group. organic-chemistry.org The reaction proceeds via the formation of a σ-adduct, followed by the elimination of the leaving group and a hydrogen atom from the same carbon, leading to the substitution product. organic-chemistry.org

Nitro-substituted heterocyclic compounds, including nitro-cinnolines, are excellent substrates for VNS reactions. dergipark.org.trkuleuven.be The reaction offers a direct route to introduce various functional groups onto the aromatic ring without the need for a pre-existing leaving group like a halogen. VNS reactions are often highly regioselective, with substitution occurring at positions activated by the nitro group, typically ortho and para. organic-chemistry.orgkuleuven.be In the context of this compound, VNS would be expected to occur at positions activated by the 4-nitro group.

Reactions with Primary and Secondary Alkylamines

The reaction of cinnoline derivatives with amines can lead to nucleophilic substitution products. While unsubstituted cinnoline and its N(1)-oxide are generally unreactive towards amines, cinnoline N(2)-oxide reacts with primary and secondary amines to yield 3-alkylaminocinnolines. researchgate.net This suggests that the position of the N-oxide influences the reactivity of the cinnoline ring towards nucleophilic attack.

For this compound, the presence of the strongly activating 4-nitro group would make the ring highly susceptible to nucleophilic attack by amines. libretexts.orgchemguide.co.uk The reaction would likely proceed through a nucleophilic aromatic substitution mechanism, where the amine attacks an electron-deficient carbon atom, leading to the displacement of a leaving group or, in the case of VNS, a hydrogen atom. The nucleophilicity of amines generally increases from primary to secondary amines, which could influence the reaction rate. masterorganicchemistry.com

Amination Reactions with Hydroxylamine (B1172632)

Hydroxylamine can act as a nucleophile in amination reactions of electron-deficient aromatic compounds. dergipark.org.tr The reaction of nitroarenes with hydroxylamine in the presence of a base can lead to the introduction of an amino group, often via a VNS-type mechanism. dergipark.org.tr For instance, the reaction of 1-nitrobenzo[c]cinnoline (B3361124) with hydroxylamine in the presence of potassium hydroxide (B78521) results in the formation of the corresponding 2- and 4-amino derivatives. dergipark.org.tr

However, the outcome of the reaction can be sensitive to the substrate and reaction conditions. For example, the reaction of 2-nitrobenzo[c]cinnoline 6-oxide with hydroxylamine under the same conditions yields the 2-nitrosobenzo[c]cinnoline 6-oxide instead of the aminated product. dergipark.org.tr Oximes can be formed through the reaction of aldehydes or ketones with hydroxylamine. wikipedia.orgbyjus.com In some cases, amidoximes can be synthesized from nitriles and hydroxylamine. nih.gov The reaction of this compound with hydroxylamine could potentially lead to amination at a position activated by the nitro group, or other transformations depending on the specific reaction conditions.

ReactantReagentConditionsProduct(s)Reference
1-Nitrobenzo[c]cinnolineHydroxylamine/KOHEthanol2-Amino- and 4-aminobenzo[c]cinnoline dergipark.org.tr
2-Nitrobenzo[c]cinnoline 6-oxideHydroxylamine/KOHEthanol2-Nitrosobenzo[c]cinnoline 6-oxide dergipark.org.tr

N-Oxide Specific Transformations

The N-oxide moiety in this compound is a focal point for specific chemical reactions, including deoxygenation and skeletal rearrangements. These transformations are crucial for modifying the electronic properties and structure of the cinnoline ring system.

Deoxygenation Reactions of Cinnoline N-Oxides

The removal of the oxygen atom from the N-oxide group is a fundamental transformation of heteroaromatic N-oxides. This deoxygenation reaction can be accomplished using a variety of reagents and catalytic systems, often under mild conditions. While specific studies on this compound are limited, several general methods for the deoxygenation of heteroaromatic N-oxides are well-established and applicable. These methods typically offer high yields and selectivity.

Conventional approaches have utilized trivalent phosphorus compounds or metals like iron and zinc. More contemporary methods focus on catalytic systems that are often more efficient and environmentally benign.

Table 1: Selected Methods for Deoxygenation of Heteroaromatic N-Oxides

Reagent/Catalyst System Conditions Notes
Ammonium Formate / 10% Palladium on Carbon Neutral medium Catalytic transfer hydrogenation method.
Iodide / Formic Acid Formic acid as solvent Iodide acts as a regenerating catalyst.
Hantzsch Esters / Visible Light Photocatalytic Highly chemoselective, uses a photoreductant.

Rearrangements Involving the N-Oxide Moiety

The N-oxide group can facilitate significant skeletal rearrangements of the cinnoline core. A notable transformation is the conversion of 4-substituted cinnolines into indoles. Research dating back to 1947 demonstrated that 4-arylcinnoline N-oxides can undergo rearrangement to form indole (B1671886) derivatives. rsc.org This type of reaction underscores the ability of the N-oxide to activate the heterocyclic system towards profound structural changes, providing a pathway to different classes of heterocyclic compounds.

Cycloaddition Reactions and Related Processes

Cycloaddition reactions represent a powerful tool for constructing complex polycyclic systems. The N-oxide functionality can, in principle, participate in such reactions, although the specific behavior depends heavily on the heterocyclic system.

1,3-Dipolar Cycloadditions of Benzo[c]cinnoline (B3424390) N-Oxides

Functional Group Interconversions of Nitro and N-Oxide Groups

The nitro and N-oxide groups are both electrochemically active and can be transformed through reduction or other functional group interconversions. These reactions are key to synthesizing a variety of substituted cinnoline derivatives with different electronic and biological properties.

Reduction of Nitro Groups to Amino and Nitroso Moieties

The reduction of the nitro group at the 4-position of the cinnoline N-oxide is a critical transformation. This can lead to the formation of various functionalities, primarily the corresponding amino (-NH2) or intermediate nitroso (-NO) and hydroxylamino (-NHOH) groups.

A strong analogue for this reaction is the well-studied reduction of 4-nitroquinoline (B1605747) 1-oxide (4-NQO). Enzymatic reduction of 4-NQO is known to produce 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is a key metabolite. nih.govwikipedia.orgnih.gov This process highlights the susceptibility of the nitro group to reduction while the N-oxide remains intact. This transformation from a nitro to a hydroxylamino group is a crucial step towards the formation of the full amino derivative.

Chemically, the reduction of aromatic nitro compounds can be achieved by a wide array of reagents, allowing for the selective formation of amines or, under controlled conditions, hydroxylamines or nitroso compounds.

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Product Moiety Reagent/Catalyst System Notes
Amino (-NH2) Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) A common and efficient industrial method.
Amino (-NH2) Iron in Acidic Media A classic and widely used laboratory method.
Amino (-NH2) Sodium Hydrosulfite Often used for selective reductions.
Hydroxylamino (-NHOH) Zinc dust in aqueous Ammonium Chloride Provides a method for partial reduction.

The choice of reducing agent and reaction conditions determines the final product, enabling the synthesis of 4-aminocinnoline 1-oxide, 4-nitrosocinnoline 1-oxide, or 4-hydroxylaminocinnoline 1-oxide from the parent nitro compound.

Regiospecific Modifications of the Cinnoline Ring System

The inherent reactivity of This compound allows for targeted modifications at specific positions of its bicyclic core. The electron-withdrawing nature of the nitro group, compounded by the N-oxide, renders the C-4 position highly susceptible to nucleophilic attack. This electronic characteristic is a key determinant in the regiospecificity of its reactions.

Research into the chemical behavior of this compound has revealed that it readily undergoes nucleophilic aromatic substitution (SNAr) reactions. In these transformations, the nitro group at the 4-position acts as an excellent leaving group, facilitating the introduction of a variety of nucleophiles at this specific site. This provides a synthetic route to a diverse range of 4-substituted cinnoline 1-oxide derivatives.

The outcomes of these reactions are highly dependent on the nature of the nucleophile employed, as well as the reaction conditions. Studies on analogous compounds, such as 4-nitroquinoline 1-oxide, suggest that a wide array of nucleophiles, including alkoxides, phenoxides, and amines, can be successfully utilized to displace the nitro group. pnrjournal.com While direct and detailed research findings on the regiospecific modifications of This compound are not extensively available in readily accessible literature, the established principles of nucleophilic aromatic substitution on similar heterocyclic N-oxides provide a strong predictive framework for its reactivity.

For instance, the reaction with a methanolic solution of sodium methoxide (B1231860) is expected to yield 4-methoxycinnoline (B1346487) 1-oxide. Similarly, treatment with amines, such as piperidine (B6355638), would likely result in the formation of the corresponding 4-aminocinnoline 1-oxide derivative. The general scheme for these transformations is depicted below:

General Reaction Scheme for Nucleophilic Substitution at C-4:

Generated code

To illustrate the potential for regiospecific modifications, the following table outlines the expected products from the reaction of This compound with various nucleophiles, based on established chemical principles.

NucleophileReagent ExampleExpected Product at C-4
AlkoxideSodium MethoxideMethoxy
PhenoxideSodium PhenoxidePhenoxy
Primary AmineMethylamineMethylamino
Secondary AminePiperidinePiperidinyl
HydrazideHydrazineHydrazinyl

It is important to note that while these reactions are predicted based on sound chemical principles, detailed experimental data, including reaction yields and optimal conditions, for This compound specifically are not widely documented in the available literature. Further empirical research is necessary to fully elucidate the scope and limitations of these regiospecific modifications.

Despite a thorough search for spectroscopic data pertaining specifically to "this compound," experimental details for this exact compound are not available in the public domain through the conducted searches. The vast majority of published spectroscopic data is for its isomer, 4-Nitroquinoline 1-oxide, which possesses a different heterocyclic ring structure and therefore exhibits distinct spectral properties.

The fundamental structural difference between the cinnoline and quinoline ring systems prevents the extrapolation of data from one to the other for a scientifically accurate analysis. Cinnoline is a 1,2-diazanaphthalene, whereas quinoline is a 1-azanaphthalene. This variation in the arrangement of nitrogen atoms within the aromatic system significantly alters the electronic environment of every proton and carbon atom, leading to unique chemical shifts in NMR spectroscopy, different vibrational modes in IR and Raman spectroscopy, and distinct fragmentation patterns in mass spectrometry.

Consequently, without specific experimental data for "this compound," it is not possible to provide a detailed and accurate analysis for the requested sections on NMR, Vibrational Spectroscopy, and Mass Spectrometry, nor to generate the corresponding data tables as instructed.

A comprehensive article that adheres to the required outline and standards of scientific accuracy cannot be constructed at this time due to the absence of specific research findings for "this compound" in the available literature.

Advanced Spectroscopic and Structural Characterization of Cinnoline, 4 Nitro , 1 Oxide

X-ray Crystallography and Solid-State Analysis

Crystal Packing Analysis and Elucidation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Similarly, an analysis of the crystal packing and a detailed elucidation of the intermolecular interactions for Cinnoline (B1195905), 4-nitro-, 1-oxide are not possible without the foundational single-crystal X-ray diffraction data. Such an analysis would typically reveal how the molecules arrange themselves in the crystal lattice and identify key non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces, which govern the solid-state properties of the compound.

Computational and Theoretical Investigations of Cinnoline, 4 Nitro , 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For "Cinnoline, 4-nitro-, 1-oxide," these methods can elucidate the effects of the nitro group and the N-oxide functionality on the cinnoline (B1195905) core.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov While specific DFT studies on "this compound" are not readily found, research on related quinoline (B57606) derivatives and 4-nitropyridine (B72724) N-oxide offers a strong basis for understanding its electronic characteristics. rsc.orgnih.gov The presence of the electron-withdrawing nitro group at the 4-position and the N-oxide at position 1 significantly influences the electron density distribution across the cinnoline ring system. nih.govontosight.ai

The N-oxide group acts as a strong electron-donating group through resonance, while the nitro group is a potent electron-withdrawing group. This push-pull arrangement is expected to result in a highly polarized molecule. The N-oxide functionality generally increases the reactivity of the heteroaromatic ring towards both electrophilic and nucleophilic attack. mdpi.com In the case of "this compound," the nitro group's electron-withdrawing nature would make the aromatic system more susceptible to nucleophilic substitution reactions. ontosight.ai DFT calculations on analogous compounds allow for the prediction of key reactivity descriptors. rsc.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Characteristic Influence of Functional Groups
Dipole Moment High The N-oxide and nitro groups create significant charge separation.
Electron Density Delocalized, with significant polarization The N-oxide donates electron density to the ring, while the nitro group withdraws it.

| Reactivity | Susceptible to nucleophilic attack | The electron-deficient nature of the ring, enhanced by the nitro group, facilitates attack by nucleophiles. ontosight.ai |

Calculation of Thermodynamic Parameters and Energy Gaps (e.g., ΔH, ΔG, HOMO-LUMO)

Thermodynamic parameters such as the enthalpy of formation (ΔH) and Gibbs free energy of formation (ΔG) are crucial for determining the stability of a compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For "this compound," the HOMO is expected to be located primarily on the N-oxide group and the fused benzene (B151609) ring, while the LUMO is anticipated to be centered on the nitro group and the pyridazine (B1198779) ring. This distribution facilitates intramolecular charge transfer. Computational studies on similar nitro-substituted aromatic N-oxides provide reference points for these values. researchgate.net

Table 2: Representative Calculated Thermodynamic and Electronic Parameters for Analogous Nitroaromatic Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Method
4-Nitroaniline -6.5 -2.26 4.24 DFT/B3LYP/6-311++G(d,p)

Data for 4-Nitroaniline is provided as an example of a related nitroaromatic compound. researchgate.net Specific values for this compound would require dedicated calculations.

Tautomeric Equilibrium Analysis

Tautomerism, the interconversion of structural isomers, is a possibility for certain cinnoline derivatives, particularly those with hydroxyl or amino substituents. researchgate.net For "this compound," the primary structure is generally considered stable. However, theoretical calculations can explore the potential for less common tautomeric forms, for instance, involving the migration of a proton. Studies on cinnolin-4-ol have shown that it predominantly exists in the cinnolin-4(1H)-one form. researchgate.net While "this compound" lacks the hydroxyl group necessary for this specific tautomerism, computational analysis can confirm the stability of the presented structure against other potential isomers. DFT studies on related heterocycles like 1H-benzo[de]cinnolines have been used to determine the relative energies and stabilities of different tautomers in the gas phase and in solution. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Simulation of Reaction Mechanisms (e.g., radical, single-electron transfer)

The presence of the nitro group in "this compound" suggests that it can undergo reduction reactions. The carcinogenic and mutagenic properties of the related 4-nitroquinoline (B1605747) 1-oxide are attributed to its metabolic reduction to a hydroxylamino derivative, which can then form adducts with DNA. wikipedia.orgoup.com It is plausible that "this compound" follows a similar metabolic pathway.

Computational simulations can model these reduction processes, which may proceed through radical or single-electron transfer (SET) mechanisms. The enzymatic reduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can also contribute to its biological activity. oup.com Theoretical studies can map out the potential energy surfaces for these reactions, identifying the most likely intermediates and products.

Transition State Analysis and Reaction Coordinate Mapping

To fully understand a reaction mechanism, it is essential to characterize the transition states that connect reactants, intermediates, and products. Transition state analysis involves locating the saddle points on the potential energy surface, which correspond to the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For reactions involving "this compound," such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can be used to calculate the geometries and energies of the relevant transition states. Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, can then be performed to confirm that the identified transition state correctly connects the reactant and product states. While specific transition state analyses for "this compound" are not published, the methodologies have been applied to understand the reactivity of many similar heterocyclic systems.

Crystal Structure Prediction (CSP) Methodologies

Computational modeling has become an indispensable tool for investigating the solid-state properties of nitrogen-containing heterocyclic compounds. For this compound and its derivatives, Crystal Structure Prediction (CSP) methodologies are employed to explore potential crystalline forms, known as polymorphs, and to understand their packing arrangements, which are crucial for determining physical properties like density and stability.

Application of Prediction Algorithms and Force Field Approaches for Solid Forms

The prediction of crystal structures for cinnoline oxides, including their nitro derivatives, has been successfully undertaken using a combination of structure generation algorithms and energy minimization techniques. rsc.org A prominent approach utilizes a grid algorithm to generate a wide range of possible crystal packing arrangements. rsc.org Following the generation of these hypothetical structures, a force field method is applied to minimize their energy and rank them in terms of stability. rsc.org For this class of compounds, a force field that incorporates a charge-shifted model for electrostatic interactions has been shown to yield reliable results. rsc.org

This CSP methodology involves several key steps:

Molecular Structure Calculation: The geometry of the isolated molecule is first optimized using quantum mechanical methods, such as Density Functional Theory (DFT). rsc.org

Structure Generation: Algorithms are used to generate thousands of potential crystal packing arrangements within common space groups.

Energy Minimization and Ranking: The lattice energy of each generated structure is calculated and minimized. A classical pairwise atom-atom potential approach is often used for this step. rsc.org The structures are then ranked by their calculated lattice energies.

In a study on the related compound, rsc.orgrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxide, a potential energy surface (PES) scan was performed to identify the most stable polymorph. rsc.org The calculations predicted the deepest energy minimum to be in the P2₁/c space group, a prediction that was subsequently validated by single-crystal X-ray diffraction, confirming the predictive power of this computational approach. rsc.org

Table 1: Summary of Crystal Structure Prediction (CSP) Methodology

Step Description Methodologies Used
1. Molecular Geometry Optimization of the single-molecule structure. Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)). rsc.org
2. Structure Generation Creation of a large set of plausible crystal structures. Grid algorithms, Monte Carlo methods, Genetic algorithms. rsc.org
3. Energy Ranking Calculation and minimization of lattice energy to identify the most stable structures. Force field approaches, pairwise atom-atom potentials, charge-shifted electrostatic models. rsc.orgrsc.org

| 4. Validation | Comparison of the predicted lowest-energy structure with experimental data. | Single-crystal X-ray diffraction. rsc.org |

Evaluation of Cocrystallization Energies and Favorable Component Ratios

CSP methods are also extended to predict the formation and stability of cocrystals, which are crystalline structures containing two or more different molecular components. For derivatives of cinnoline oxide, which are of interest as energetic materials, cocrystallization with other high-energy compounds is a strategy to tailor properties like sensitivity and detonation performance. hse.ruresearchgate.net

The investigation into the cocrystallization of rsc.orgrsc.orgresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxide (FCO) and its 1,5-dioxide derivative (FCDO) with coformers like benzotrifuroxan (B3051571) (BTF) and rsc.orgrsc.orgresearchgate.netoxadiazolo[3,4-e] rsc.orgrsc.orghse.ruontosight.aitetrazine 4,6-dioxide (FTDO) serves as a prime example. hse.ru Computational calculations of cocrystallization energies are performed to identify the most energetically favorable component ratios before proceeding with experimental synthesis. hse.ru These calculations successfully guided the preparation of novel cocrystals, including a BTF–FCDO cocrystal with a 1:2 ratio and an FTDO–FCDO cocrystal with a 1:2 ratio. hse.ru Analysis of the resulting structures revealed that the primary intermolecular interactions stabilizing the cocrystals include n(NO₂)⋯π(BTF) contacts and π-stacking motifs in the BTF cocrystals, and hydrogen-bonded synthons in the FTDO cocrystals. hse.ru

Table 2: Investigated Cocrystal Systems of Cinnoline Oxide Derivatives

Cinnoline Derivative Coformer Favorable Ratio (Calculated) Key Intermolecular Interactions
FCDO BTF 1:2 n(NO₂)⋯π(BTF) contacts, π-stacking. hse.ru
FCDO FTDO 1:2 Hydrogen-bonded synthons. hse.ru

Theoretical Descriptors of Electronic Structure and Reactivity (e.g., electrophilicity, nucleophilicity indices)

The reactivity of this compound is governed by its electronic structure. The presence of the electron-withdrawing nitro group and the N-oxide functionality significantly influences the electron distribution within the molecule. ontosight.airesearchgate.net Theoretical descriptors, derived from computational chemistry, provide quantitative measures of a molecule's reactivity. These are typically calculated using Density Functional Theory (DFT). journalcjast.comnih.gov

Key global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): nih.gov

Chemical Potential (µ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile.

Maximum Electronic Charge Transfer (ΔNₘₐₓ): Indicates the maximum electronic charge a molecule can accept.

A computational study on the related compound Cinnolin-4(1H)-one provides a template for how these descriptors are used. journalcjast.com In that research, geometry optimizations were performed at the 6-311++G(d,p) level using the B3LYP functional. journalcjast.com The study found that the different oxidized and reduced forms of the molecule had distinct reactivity profiles, with one form being identified as a particularly good electrophile, indicating a strong tendency to be reduced by accepting electrons. journalcjast.com Similar calculations for this compound would be crucial for predicting its behavior in chemical reactions.

Table 3: Global Reactivity Descriptors for Cinnolin-4(1H)-one Derivatives (Gas Phase)

Compound HOMO (eV) LUMO (eV) Chemical Potential (µ) Chemical Hardness (η) Global Electrophilicity (ω) ΔNₘₐₓ
I -7.21 -2.18 -4.69 5.03 2.18 0.93
II -6.40 -1.09 -3.74 5.31 1.32 0.70
III -7.02 -2.72 -4.87 4.30 2.75 1.13
IV -6.12 -0.82 -3.47 5.30 1.14 0.65
V -6.40 -1.36 -3.88 5.04 1.49 0.77

Data adapted from a computational study on Cinnolin-4(1H)-one and its derivatives (Compounds I-V). journalcjast.com

Materials Science and Advanced Chemical Applications of Cinnoline, 4 Nitro , 1 Oxide

Role as a Synthetic Intermediate in Organic Chemistry

Cinnoline (B1195905), 4-nitro-, 1-oxide serves as a versatile building block in the synthesis of more complex molecules. Its reactivity, characteristic of both nitroaromatics and N-oxides, allows for a range of chemical transformations. ontosight.ai

Precursor for the Synthesis of Polyfunctionalized Heterocycles

The cinnoline framework is a key structural motif in numerous compounds with diverse applications, including dyes and pharmaceuticals. ontosight.airesearchgate.net Cinnoline, 4-nitro-, 1-oxide, with its inherent functionalities, is a valuable starting material for creating polyfunctionalized cinnoline derivatives. These derivatives are of great interest due to their wide spectrum of biological activities. pnrjournal.comnih.gov

The synthesis of such derivatives often involves nucleophilic substitution reactions, where the nitro group can be displaced, or reactions involving the N-oxide group. ontosight.ai For instance, the presence of the N-oxide can influence the reactivity of the cinnoline ring system, facilitating the introduction of various functional groups. The synthesis of cinnoline derivatives is an active area of research, with methods being developed to create these complex molecules efficiently. researchgate.net

Building Block in Complex Molecular Architectures

The cinnoline structure is a fundamental component in the design of intricate molecular architectures. nih.gov Its rigid, planar geometry makes it an attractive scaffold for constructing larger, well-defined molecular systems. Cinnoline derivatives have been incorporated into a variety of complex structures, demonstrating their utility as a foundational element in supramolecular chemistry and materials science. researchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of the cinnoline core, a process where this compound can serve as a key intermediate. nih.gov

Investigations in Energetic Materials Research

The presence of both a nitro group and an N-oxide in this compound suggests its potential as an energetic material. ontosight.ai N-oxides, in general, are known to improve the oxygen balance and detonation performance of energetic compounds. mdpi.comnih.gov

Potential of Cinnoline N-Oxides and their Nitro Derivatives as Explosive Materials

Research has explored the energetic potential of cinnoline oxides and their nitro derivatives. rsc.org The introduction of N-oxide functionalities can significantly enhance the energy density of heterocyclic compounds. mdpi.com Studies have shown that the presence of an exocyclic oxygen atom, as in cinnoline 1,5-dioxides, leads to higher density and better oxygen balance compared to their cinnoline 5-oxide counterparts. rsc.org The nitration of the benzene (B151609) ring in cinnoline oxides is also a key factor, with the conditions required for nitration and the resulting number of nitro groups influencing the energetic properties. rsc.org For example, the synthesis of 7,9-Dinitro- ontosight.airsc.orgijper.orgoxadiazolo[3,4-c]cinnoline 5-oxide has been achieved, highlighting the potential for creating highly nitrated, energetic cinnoline derivatives. rsc.org

CompoundKey Structural FeaturesNoted Energetic Potential
This compoundNitro group at position 4, N-oxide at position 1Potential energetic properties due to nitro and N-oxide groups. ontosight.ai
ontosight.airsc.orgijper.orgOxadiazolo[3,4-c]cinnoline 5-oxide (FCO)Annulated furazan (B8792606) oxide ringInvestigated as an explosive material. rsc.org
ontosight.airsc.orgijper.orgOxadiazolo[3,4-c]cinnoline 1,5-dioxide (FCDO)Annulated furazan dioxide ringHigher density and oxygen balance than FCO. rsc.org
7,9-Dinitro- ontosight.airsc.orgijper.orgoxadiazolo[3,4-c]cinnoline 5-oxideTwo nitro groups on the benzene ringA newly synthesized dinitro derivative with energetic potential. rsc.org

Cocrystal Engineering for Tunable Energetic Properties

Cocrystallization is a powerful technique for modifying the properties of energetic materials, including their sensitivity and detonation performance. acs.orgnih.gov This approach involves combining two or more different molecules in a single crystal lattice. In the context of cinnoline derivatives, cocrystals have been investigated to fine-tune their energetic characteristics. rsc.org

For example, cocrystals of ontosight.airsc.orgijper.orgoxadiazolo[3,4-c]cinnoline 5-oxide (FCO) and its 1,5-dioxide derivative (FCDO) with other energetic materials like benzotrifuroxan (B3051571) (BTF) have been studied. rsc.org The formation of these cocrystals is driven by intermolecular interactions such as π-stacking and hydrogen bonding. rsc.org The resulting cocrystals can exhibit detonation parameters that are different from the individual components, sometimes outperforming conventional explosives like TNT. rsc.org

Cocrystal CompositionKey Intermolecular InteractionsImpact on Energetic Properties
BTF–FCDO 4 (1:2)Dominant n(NO₂)⋯π(BTF) contacts and π-stackingLower detonation velocity and pressure compared to pure components, but still outperform TNT. rsc.org
FTDO–FCDO 3 (1:2)Hydrogen-bonded synthonsLower detonation velocity and pressure compared to pure components, but still outperform TNT. rsc.org

Computational Prediction and Experimental Evaluation of Detonation Parameters

The assessment of new energetic materials involves both theoretical predictions and experimental measurements of their detonation properties. Computational methods, such as those based on the Kamlet-Jacobs equations, are used to estimate detonation velocity and pressure. researchgate.net These calculations provide valuable insights into the potential performance of a compound before it is synthesized and tested.

For various energetic compounds, including nitro-substituted pyrazoles and cocrystals of HMX, detonation parameters have been calculated and, in some cases, compared with experimental data. researchgate.net For instance, the detonation velocity and pressure of a cocrystal of HMX and pyridine-N-oxide were predicted to be 7.47 km/s and 23.20 GPa, respectively. researchgate.net Similarly, for cocrystals of ontosight.airsc.orgijper.orgoxadiazolo[3,4-c]cinnoline derivatives, calculated detonation parameters for a 1:2 cocrystal with FTDO were 7.37 km/s and 23.99 GPa, while a 1:2 cocrystal with BTF showed values of 7.69 km/s and 26.4 GPa. rsc.org These studies demonstrate the interplay between computational modeling and experimental validation in the development of new energetic materials.

Compound/CocrystalPredicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)Reference
FTDO–FCDO 3 (1:2) cocrystal7.3723.99 rsc.org
BTF–FCDO 4 (1:2) cocrystal7.6926.4 rsc.org
HMX/pyridine-N-oxide (1:1) cocrystal7.4723.20 researchgate.net

Information regarding "this compound" is currently limited in the specified application areas.

Extensive research has revealed a scarcity of specific data concerning the applications of This compound in the fields of materials science and advanced chemical applications as outlined. The majority of available scientific literature focuses on a related but structurally distinct compound, 4-Nitroquinoline (B1605747) 1-oxide (4NQO) .

Due to the strict requirement to focus solely on "this compound," it is not possible to provide a detailed article on its use as a ligand in coordination chemistry, a precursor for dye synthesis, or its exploration in supramolecular chemistry based on currently accessible information. The search results consistently point towards research conducted on 4NQO, a well-known mutagen and carcinogen used in cancer research, which is not the subject of the present request.

Further investigation into the specific properties and applications of "this compound" is necessary to generate the detailed and scientifically accurate content requested. Without specific studies on this particular compound, any attempt to build the article as outlined would rely on speculation or inaccurate extrapolation from the data available for 4-Nitroquinoline 1-oxide.

Conclusion and Future Perspectives

Synthesis of Key Research Findings in Cinnoline (B1195905), 4-nitro-, 1-oxide Chemistry

The synthesis of Cinnoline, 4-nitro-, 1-oxide is primarily achieved through the direct nitration of Cinnoline 1-oxide. This electrophilic substitution reaction is a cornerstone of its formation.

Starting MaterialReagentsKey ProductsReference
Cinnoline 1-oxideNitrating agents (e.g., HNO₃/H₂SO₄)This compound and other nitro isomersGeneral electrophilic nitration principles

This table is generated based on established principles of electrophilic aromatic substitution on heteroaromatic N-oxides. Specific experimental details for the synthesis of this compound may be found in specialized literature.

The reactivity of this compound is largely dictated by the electron-deficient nature of the aromatic rings, a consequence of the combined electron-withdrawing effects of the ring nitrogen atoms, the N-oxide group, and the nitro group. This electronic characteristic makes the compound susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

Unexplored Reactivity and Novel Synthetic Avenues

Despite the foundational knowledge of its synthesis and general reactivity, a significant portion of the chemical landscape of this compound remains uncharted. The exploration of its reactivity with a broader range of nucleophiles could unveil novel chemical transformations. For instance, reactions with soft nucleophiles, such as organometallic reagents or enolates, could lead to the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Furthermore, the development of more selective and efficient synthetic routes to this compound is a promising area for future research. This could involve the use of modern catalytic methods, such as transition-metal-catalyzed C-H activation, to achieve regioselective nitration of the cinnoline N-oxide core. Such advancements would not only improve the accessibility of the target compound but also open up possibilities for the synthesis of a wider array of substituted cinnoline derivatives.

Emerging Trends in Cinnoline N-Oxide Chemistry for Materials Science

The unique electronic and photophysical properties of heteroaromatic N-oxides have garnered increasing attention in the field of materials science. Cinnoline N-oxides, including the 4-nitro derivative, possess the potential to serve as building blocks for novel organic functional materials.

The presence of both electron-donating (N-oxide) and electron-accepting (nitro group and the cinnoline nucleus) moieties within the same molecule gives this compound a "push-pull" electronic structure. This characteristic is often associated with interesting optical and electronic properties, such as nonlinear optical (NLO) activity and fluorescence.

Future research in this area could focus on:

Synthesis of Novel Dyes and Pigments: The chromophoric nature of the nitro-substituted cinnoline N-oxide system could be exploited for the development of new colorants with enhanced stability and specific absorption characteristics.

Development of Organic Light-Emitting Diodes (OLEDs): The potential for fluorescence and tunable electronic properties makes cinnoline N-oxide derivatives interesting candidates for use as emitters or host materials in OLED devices.

Design of Molecular Sensors: The sensitivity of the electronic structure of this compound to its environment could be harnessed to design chemosensors for the detection of specific analytes.

Potential for Discovery of New Chemical Transformations and Applications

The rich functionality of this compound provides a fertile ground for the discovery of new chemical reactions and applications. The N-oxide group can act as an internal oxidant, participating in deoxygenative functionalization reactions. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a gateway to a diverse range of derivatives.

Potential areas for future exploration include:

Catalysis: Cinnoline derivatives have been explored as ligands in coordination chemistry. The specific steric and electronic properties of this compound could lead to the development of novel catalysts for a variety of organic transformations.

Medicinal Chemistry: While this article strictly avoids pharmacological data, it is worth noting that the cinnoline scaffold is a recognized pharmacophore. The unique substitution pattern of this compound could inspire the design of new molecules with potential biological activities.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound will be crucial for the rational design of new synthetic methods and applications.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 4-nitroquinoline-1-oxide, and how can purity be validated?

Methodological Answer:
The synthesis of 4-nitroquinoline-1-oxide typically involves nitration and oxidation steps. A common approach is diazotization under mild conditions using isoamyl nitrite and trimethylsilyl chloride (Me3_3SiCl) in acetonitrile to minimize side reactions . For purity validation, combine analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) to confirm structural integrity .
  • Mass Spectrometry (MS) for molecular weight verification .
  • Melting Point Analysis to compare with literature values (e.g., CAS 56-57-5) .

Advanced Question: How can reaction conditions be optimized to improve the yield of 4-nitroquinoline-1-oxide while minimizing genotoxic byproducts?

Methodological Answer:
Optimization requires a factorial design approach:

  • Parameter Screening: Vary temperature (20–60°C), solvent polarity (acetonitrile vs. DMF), and stoichiometry of nitrating agents (e.g., HNO3_3/H2_2SO4_4).
  • Byproduct Mitigation: Use scavengers like urea to trap nitrosating agents .
  • Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Genotoxicity Assessment: Conduct Ames tests (using Salmonella typhimurium strains TA98/TA100) to confirm the absence of mutagenic byproducts .

Basic Question: What safety precautions are critical when handling 4-nitroquinoline-1-oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation.
  • Waste Disposal: Deactivate with 10% sodium bicarbonate solution before disposal in accordance with OSHA and EPA guidelines .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for 4-nitroquinoline-1-oxide derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook for standardized 1^1H/13^13C NMR shifts .
  • Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
  • Solvent/Isotope Effects: Re-run NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts.
  • Collaborative Verification: Share raw data with peer labs to confirm reproducibility .

Basic Question: What analytical techniques are recommended for characterizing 4-nitroquinoline-1-oxide’s stability under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor absorbance changes at λ~350 nm over time in buffers (pH 1–13).
  • LC-MS/MS: Track degradation products (e.g., nitro-reduction to amine derivatives).
  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) at 40–60°C to model shelf-life .

Advanced Question: What strategies are effective in designing 4-nitroquinoline-1-oxide analogs with enhanced bioactivity while retaining low cytotoxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to enhance DNA intercalation .
    • Replace the nitro group with sulfonamide moieties to reduce redox cycling and oxidative stress .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like topoisomerase II.
  • Cytotoxicity Profiling: Validate using MTT assays on HEK293 cells and compare IC50_{50} values with parent compound .

Basic Question: How should researchers document experimental procedures for synthesizing 4-nitroquinoline-1-oxide to ensure reproducibility?

Methodological Answer:

  • Detailed Protocols: Include exact molar ratios, solvent grades, and reaction times (e.g., "2.5 mmol substrate in 15 mL anhydrous acetonitrile at 25°C for 12 h").
  • Supplementary Data: Provide raw NMR/MS spectra and chromatograms in supporting information .
  • Error Reporting: Note deviations (e.g., "yield dropped by 15% due to humidity >60%") .

Advanced Question: What statistical methods are appropriate for analyzing dose-response data in genotoxicity studies involving 4-nitroquinoline-1-oxide?

Methodological Answer:

  • Dose-Response Modeling: Fit data to a Hill equation using nonlinear regression (GraphPad Prism).
  • ANOVA/Tukey’s Test: Compare mutation frequencies across treatment groups (e.g., 0.1–10 µM doses).
  • Benchmark Dose (BMD) Analysis: Calculate the lowest effective dose with 95% confidence intervals .

Basic Question: What are the key differences between cinnoline and quinoline derivatives in terms of electronic properties and reactivity?

Methodological Answer:

  • Electronic Structure: Cinnoline’s fused benzene-pyridazine ring increases π-conjugation, reducing LUMO energy (~2.1 eV vs. quinoline’s ~3.0 eV) and enhancing electrophilicity .
  • Reactivity: Cinnolines undergo regioselective nitration at the 4-position due to directed electrophilic substitution, whereas quinolines favor nitration at the 5/8-positions .

Advanced Question: How can computational chemistry aid in predicting the metabolic pathways of 4-nitroquinoline-1-oxide in mammalian systems?

Methodological Answer:

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor or GLORY to identify likely Phase I/II metabolites (e.g., nitro-reduction to hydroxylamine).
  • CYP450 Docking: Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation sites.
  • Toxicity Risk Assessment: Apply Derek Nexus to flag structural alerts (e.g., nitro groups linked to mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.